molecular formula C16H14N2O2S2 B2892273 3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922626-31-1

3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B2892273
CAS RN: 922626-31-1
M. Wt: 330.42
InChI Key: MRCSWDYBCAWQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .


Synthesis Analysis

While specific synthesis methods for “3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” are not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit various biological activities, which might suggest they undergo various chemical reactions within biological systems .


Physical And Chemical Properties Analysis

Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” would need to be determined experimentally.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include our compound of interest, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been reported to have analgesic (pain-relieving) properties . This could potentially make “3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” a candidate for the development of new pain relief medications.

Anti-inflammatory Activity

The anti-inflammatory activity of thiazole derivatives has been documented . Inflammation is a vital part of the body’s immune response, but sometimes it can become chronic and lead to various diseases. Anti-inflammatory compounds can help manage these conditions.

Antimicrobial Activity

Thiazole derivatives have shown antimicrobial properties, making them effective against a wide range of microorganisms . This suggests potential applications in the development of new antimicrobial drugs.

Antifungal Activity

In addition to their antimicrobial activity, thiazole derivatives have demonstrated antifungal properties . This could make them useful in treating fungal infections.

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral activity . This suggests that “3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” could potentially be used in the development of new antiviral drugs.

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown antitumor and cytotoxic activities . This suggests potential applications in cancer treatment. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer cell line .

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective properties . This suggests that “3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” could potentially be used in the treatment of neurodegenerative diseases.

Mechanism of Action

Future Directions

Benzothiazole derivatives are a topic of ongoing research due to their diverse biological activities . Future research may focus on designing and synthesizing new benzothiazole derivatives, investigating their biological activities, and developing them into effective drugs.

properties

IUPAC Name

3-methoxy-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-20-11-5-3-4-10(8-11)15(19)18-16-17-13-7-6-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCSWDYBCAWQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.